molecular formula C8H4F2O4 B6597556 2,6-difluorobenzene-1,4-dicarboxylic acid CAS No. 27074-10-8

2,6-difluorobenzene-1,4-dicarboxylic acid

Cat. No.: B6597556
CAS No.: 27074-10-8
M. Wt: 202.11 g/mol
InChI Key: OHLHLWHVHGVUCU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-difluorobenzene-1,4-dicarboxylic acid can be synthesized through various methods. One common synthetic route involves the fluorination of terephthalic acid derivatives. For instance, the reaction of terephthalic acid with fluorinating agents such as sulfur tetrafluoride (SF4) under controlled conditions can yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the choice of fluorinating agents, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2,6-difluorobenzene-1,4-dicarboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Esterification: The carboxylic acid groups can react with alcohols to form esters.

    Reduction: The carboxylic acid groups can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic conditions.

    Esterification: Alcohols and acid catalysts (e.g., sulfuric acid) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are employed.

Major Products

    Substitution Reactions: Products include substituted benzene derivatives.

    Esterification: Products are esters of this compound.

    Reduction: Products include alcohols or aldehydes derived from the reduction of carboxylic acid groups.

Scientific Research Applications

2,6-difluorobenzene-1,4-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-difluorobenzene-1,4-dicarboxylic acid depends on its specific application. In general, the compound interacts with molecular targets through its functional groups (carboxylic acid and fluorine atoms). These interactions can influence various biochemical pathways and processes. For example, in enzyme studies, the compound can act as an inhibitor or activator by binding to the active site of the enzyme .

Comparison with Similar Compounds

Similar Compounds

    Terephthalic Acid: The parent compound of 2,6-difluorobenzene-1,4-dicarboxylic acid, with hydrogen atoms instead of fluorine atoms.

    2,5-Difluorobenzene-1,4-dicarboxylic Acid: A similar compound with fluorine atoms at the 2 and 5 positions.

    2,6-Dichlorobenzene-1,4-dicarboxylic Acid: A compound with chlorine atoms instead of fluorine atoms at the 2 and 6 positions.

Uniqueness

This compound is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties.

Properties

IUPAC Name

2,6-difluoroterephthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2O4/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLHLWHVHGVUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)O)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27074-10-8
Record name 2,6-difluorobenzene-1,4-dicarboxylic acid
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